molecular formula C14H15ClN2O2 B5889571 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole

Cat. No.: B5889571
M. Wt: 278.73 g/mol
InChI Key: RAKXIQUWWHCGQI-UHFFFAOYSA-N
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Description

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-chloro-3,5-dimethylphenoxyacetyl group

Preparation Methods

The synthesis of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole typically involves the reaction of 4-chloro-3,5-dimethylphenol with acetic anhydride to form 4-chloro-3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3-methyl-1H-pyrazole under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole can be compared with similar compounds such as:

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9-6-12(7-10(2)14(9)15)19-8-13(18)17-5-4-11(3)16-17/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKXIQUWWHCGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)COC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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